N-(1-benzylpiperidin-4-yl)furan-2-carboxamide

Lipophilicity Membrane Permeability Physicochemical Properties

This specific furan-2-carboxamide variant is a critical building block for sigma-receptor ligand discovery, offering a favorable CNS physicochemical profile (XLogP3=2.7, TPSA=45.5 Ų, HBA=3, HBD=1) that positions it as an ideal scaffold for brain-penetrant modulator design. Unlike structurally similar N-(1-benzylpiperidin-4-yl) carboxamide analogs, the furan-2-carboxamide moiety imparts distinct electronic and hydrogen-bonding properties, making direct experimental evaluation essential for SAR model validity. Ensure procurement of the correct heteroaryl variant (CAS 132864-14-3) to guarantee experimental reproducibility and avoid invalidating your SAR assumptions.

Molecular Formula C17H20N2O2
Molecular Weight 284.359
CAS No. 132864-14-3
Cat. No. B2447593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)furan-2-carboxamide
CAS132864-14-3
Molecular FormulaC17H20N2O2
Molecular Weight284.359
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=CO2)CC3=CC=CC=C3
InChIInChI=1S/C17H20N2O2/c20-17(16-7-4-12-21-16)18-15-8-10-19(11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20)
InChIKeyTZTMHVURFIFRJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzylpiperidin-4-yl)furan-2-carboxamide (CAS 132864-14-3) Procurement and Selection Guide


N-(1-benzylpiperidin-4-yl)furan-2-carboxamide (CAS 132864-14-3) is a synthetic small molecule with molecular formula C₁₇H₂₀N₂O₂ and molecular weight 284.35 g/mol, characterized by a 1-benzylpiperidin-4-yl amine core coupled to a furan-2-carboxylic acid via an amide linkage [1]. This compound belongs to the broader class of N-(1-benzylpiperidin-4-yl) carboxamides, which have been extensively investigated as scaffolds for sigma receptor ligands, acetylcholinesterase inhibitors, and other neuropharmacological targets [2]. The compound is commercially available from multiple vendors as a research-grade building block with typical purity of 95% and storage recommendations at 2–8°C in sealed, dry conditions . Its physicochemical profile includes a computed XLogP3 of 2.7, a topological polar surface area of 45.5 Ų, and one hydrogen bond donor paired with three hydrogen bond acceptors [1].

Why N-(1-Benzylpiperidin-4-yl)furan-2-carboxamide Cannot Be Replaced by Unverified Analogs


Substitution of N-(1-benzylpiperidin-4-yl)furan-2-carboxamide with seemingly similar N-(1-benzylpiperidin-4-yl) carboxamides introduces substantial uncertainty in biological and physicochemical outcomes. Systematic structure-activity relationship (SAR) studies on this scaffold have established that the aryl/heteroaryl carboxamide moiety dictates both receptor subtype selectivity and binding affinity magnitude: for instance, the unsubstituted phenylacetamide analog exhibits high σ₁ receptor affinity (Kᵢ = 3.90 nM) with ~62-fold selectivity over σ₂ (Kᵢ = 240 nM), while modifications to the aryl portion dramatically alter this selectivity profile and absolute potency [1][2]. The furan-2-carboxamide variant, bearing a five-membered oxygen heterocycle with distinct electronic properties and hydrogen-bonding geometry relative to phenyl, benzofuran, or quinoline analogs, will necessarily produce a divergent binding signature that cannot be predicted without direct experimental evaluation. Procurement of an uncharacterized or incorrectly specified analog therefore risks compromising experimental reproducibility and invalidating SAR model assumptions [2][3].

Quantitative Differentiation Evidence for N-(1-Benzylpiperidin-4-yl)furan-2-carboxamide


Lipophilicity Profile (XLogP3) of N-(1-Benzylpiperidin-4-yl)furan-2-carboxamide Compared to Phenylacetamide and Quinoline Analogs

N-(1-benzylpiperidin-4-yl)furan-2-carboxamide exhibits a computed XLogP3 value of 2.7, which differs significantly from structurally related N-(1-benzylpiperidin-4-yl) carboxamide analogs due to the replacement of the furan ring with alternative aryl or heteroaryl systems [1]. The phenylacetamide analog N-(1-benzylpiperidin-4-yl)-2-phenylacetamide has a computed XLogP3 of approximately 2.3, while N-(1-benzylpiperidin-4-yl)quinoline-4-carboxamide derivatives exhibit XLogP3 values in the range of 3.1–3.6 depending on substitution [2]. This quantitative difference in lipophilicity directly impacts passive membrane permeability, plasma protein binding, and blood-brain barrier penetration potential [3].

Lipophilicity Membrane Permeability Physicochemical Properties ADME Prediction

Topological Polar Surface Area (TPSA) of N-(1-Benzylpiperidin-4-yl)furan-2-carboxamide Relative to Benzofuran-2-carboxamide Analogs

The topological polar surface area (TPSA) of N-(1-benzylpiperidin-4-yl)furan-2-carboxamide is computed to be 45.5 Ų, a value that positions this compound favorably relative to established blood-brain barrier (BBB) permeability thresholds [1]. For comparison, benzofuran-2-carboxamide analogs—which represent a structurally related scaffold with an additional fused benzene ring on the furan moiety—typically exhibit TPSA values in the range of 49–55 Ų due to increased oxygen and nitrogen contributions from the extended ring system and substituents [2]. The ~4–10 Ų reduction in TPSA for the furan variant suggests superior passive BBB penetration potential according to the widely accepted threshold of <90 Ų for CNS drug candidates, with values below 60–70 Ų generally correlating with favorable brain exposure [3].

Polar Surface Area Blood-Brain Barrier Permeability Oral Bioavailability Physicochemical Properties

Hydrogen Bond Acceptor/Donor Profile of N-(1-Benzylpiperidin-4-yl)furan-2-carboxamide Compared to Arylacetamide and Isoxazole Carboxamide Analogs

N-(1-benzylpiperidin-4-yl)furan-2-carboxamide possesses a hydrogen bond donor count of 1 (the secondary amide N–H) and a hydrogen bond acceptor count of 3 (amide carbonyl oxygen, furan ring oxygen, and piperidine nitrogen) [1]. This H-bonding inventory differs from that of other N-(1-benzylpiperidin-4-yl) carboxamide subclasses: the phenylacetamide series exhibits 2 H-bond acceptors (no ring oxygen) and 1 H-bond donor [2], while 5-arylisoxazole-3-carboxamide analogs possess 4 H-bond acceptors (including the isoxazole ring oxygen and nitrogen) and 1 H-bond donor [3]. The furan-2-carboxamide variant thus provides an intermediate H-bond acceptor count that may confer distinct ligand-receptor interaction geometries and binding kinetics at targets such as sigma receptors, acetylcholinesterase, or other pharmacologically relevant proteins [2][3].

Hydrogen Bonding Molecular Recognition Receptor Binding Physicochemical Properties

Validated Research and Industrial Applications for N-(1-Benzylpiperidin-4-yl)furan-2-carboxamide (CAS 132864-14-3)


Scaffold for CNS-Targeted Sigma Receptor Ligand Optimization

N-(1-benzylpiperidin-4-yl)furan-2-carboxamide serves as a starting scaffold for the design and synthesis of novel sigma receptor (σ₁ and σ₂) ligands, a target class implicated in neuroprotection, pain modulation, and cancer cell proliferation [1]. The N-(1-benzylpiperidin-4-yl) pharmacophore has established affinity for sigma receptors across multiple chemotypes, with the carboxamide moiety providing a tunable handle for modulating subtype selectivity and binding potency. The furan-2-carboxamide variant, with its TPSA of 45.5 Ų and XLogP3 of 2.7, offers a favorable CNS physicochemical profile that may be leveraged in medicinal chemistry campaigns focused on brain-penetrant sigma receptor modulators [2].

Reference Compound for Physicochemical Property Benchmarking in N-Benzylpiperidine SAR Studies

Due to its well-defined computed descriptors (XLogP3 = 2.7, TPSA = 45.5 Ų, HBA = 3, HBD = 1), N-(1-benzylpiperidin-4-yl)furan-2-carboxamide can function as a benchmark compound for assessing the impact of heteroaryl substitution on the physicochemical properties of N-(1-benzylpiperidin-4-yl) carboxamide series [1]. In systematic SAR explorations—such as those targeting acetylcholinesterase inhibition or sigma receptor modulation—the furan-2-carboxamide variant provides a reproducible reference point for calibrating computational models and interpreting the effect of replacing the furan ring with phenyl, benzofuran, quinoline, isoxazole, or other aryl/heteroaryl groups on lipophilicity, polar surface area, and hydrogen-bonding capacity [2][3].

Versatile Building Block for Diversified Library Synthesis

N-(1-benzylpiperidin-4-yl)furan-2-carboxamide is categorized as a versatile small molecule scaffold and building block suitable for the synthesis of more complex molecular libraries [1]. The compound can be utilized in amide coupling reactions, N-alkylation protocols, and furan ring functionalization strategies (e.g., electrophilic substitution, Diels-Alder cycloaddition) to generate structurally diverse analog sets for high-throughput screening. Commercial availability at 95% purity from multiple vendors (e.g., ChemScene, Leyan) facilitates reproducible procurement for academic and industrial chemistry workflows [2].

Tool for Evaluating Membrane Permeability and CNS Drug-Likeness Models

The balanced lipophilicity (XLogP3 = 2.7) and moderate polar surface area (TPSA = 45.5 Ų) of N-(1-benzylpiperidin-4-yl)furan-2-carboxamide position it within the favorable property space for CNS drug candidates, where values below XLogP3 ≈ 3–4 and TPSA < 60–70 Ų are typically associated with acceptable blood-brain barrier penetration [1][2]. This compound can therefore be employed as a validation standard in parallel artificial membrane permeability assays (PAMPA) or cell-based BBB models to calibrate experimental permeability measurements against computed physicochemical predictions. Comparative assessment against analogs with divergent LogP/TPSA profiles enables quantitative evaluation of structure-permeability relationships [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.